molecular formula C17H11ClF2N2O3 B3040864 Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate CAS No. 245073-04-5

Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate

Cat. No.: B3040864
CAS No.: 245073-04-5
M. Wt: 364.7 g/mol
InChI Key: BROIWVKCSQXWKM-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with fluorine atoms, a pyridyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the 2-chloro-3-pyridyl group is often achieved through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the quinoline intermediate. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core or the pyridyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyridyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyridyl rings.

Scientific Research Applications

Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5-fluoroquinoline-3-carboxylate
  • Ethyl 4-[(2-chloro-3-pyridyl)oxy]-8-fluoroquinoline-3-carboxylate
  • Ethyl 4-[(2-chloro-3-pyridyl)oxy]-quinoline-3-carboxylate

Uniqueness

Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate is unique due to the presence of both fluorine atoms at the 5 and 8 positions on the quinoline ring. This substitution pattern can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

ethyl 4-(2-chloropyridin-3-yl)oxy-5,8-difluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O3/c1-2-24-17(23)9-8-22-14-11(20)6-5-10(19)13(14)15(9)25-12-4-3-7-21-16(12)18/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROIWVKCSQXWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)OC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate
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Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate
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Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate
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Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate
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Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate

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